molecular formula C17H19NO2 B14726640 3-Morpholinomethyl-4-hydroxybiphenyl CAS No. 6452-87-5

3-Morpholinomethyl-4-hydroxybiphenyl

Cat. No.: B14726640
CAS No.: 6452-87-5
M. Wt: 269.34 g/mol
InChI Key: PHJXERQRCZRIMZ-UHFFFAOYSA-N
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Description

3-Morpholinomethyl-4-hydroxybiphenyl is an organic compound that features a biphenyl core with a morpholinomethyl group at the 3-position and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholinomethyl-4-hydroxybiphenyl typically involves a multi-step process. One common method includes the Mannich reaction, where a biphenyl derivative is reacted with formaldehyde and morpholine under acidic conditions to introduce the morpholinomethyl group . The hydroxyl group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholinomethyl-4-hydroxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the morpholinomethyl group.

    Substitution: The biphenyl core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

3-Morpholinomethyl-4-hydroxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Morpholinomethyl-4-hydroxybiphenyl involves its interaction with specific molecular targets. The morpholinomethyl group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    3-Morpholinomethyl-4-hydroxyphenyl: Similar structure but with a single phenyl ring.

    4-Hydroxybiphenyl: Lacks the morpholinomethyl group.

    3-Morpholinomethylbiphenyl: Lacks the hydroxyl group.

Uniqueness: 3-Morpholinomethyl-4-hydroxybiphenyl is unique due to the presence of both the morpholinomethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

6452-87-5

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-4-phenylphenol

InChI

InChI=1S/C17H19NO2/c19-17-7-6-15(14-4-2-1-3-5-14)12-16(17)13-18-8-10-20-11-9-18/h1-7,12,19H,8-11,13H2

InChI Key

PHJXERQRCZRIMZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC(=C2)C3=CC=CC=C3)O

Origin of Product

United States

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